REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[C:9](O)(=O)[CH3:10].[CH:13](=O)[CH3:14].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[Na]>ClCCl>[Br:8][C:6]1[CH:7]=[C:2]([N:1]([CH2:9][CH3:10])[CH2:13][CH3:14])[CH:3]=[N:4][CH:5]=1 |f:3.4,^1:29|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=C(C1)Br
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
980 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
153 mg
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred 17.5 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The RM was stirred 7 h at rt
|
Duration
|
7 h
|
Type
|
STIRRING
|
Details
|
After 15 h stirring at rt
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (DCM/iPrOH 1% to 3.5%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |